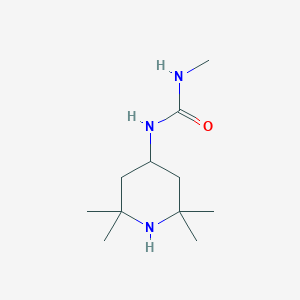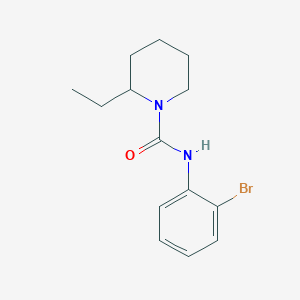![molecular formula C18H27N3O4S B4611209 N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B4611209.png)
N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-(4-morpholinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H27N3O4S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.17222752 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
Research has identified certain piperidine derivatives, including those structurally related to N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-(4-morpholinylsulfonyl)benzamide, as potent inhibitors of acetylcholinesterase (AChE). Substituting the benzamide moiety with bulky groups or introducing an alkyl or phenyl group at the nitrogen atom of benzamide significantly enhances activity. These modifications have shown promise in the development of antidementia agents due to their marked increase in acetylcholine content in the brain, pointing to potential applications in treating neurodegenerative diseases (Sugimoto et al., 1990).
Carbonic Anhydrase Inhibition
Another study explored the inhibition of carbonic anhydrase isoenzymes by aromatic sulfonamides, related in structure to this compound. These compounds, including 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, demonstrated nanomolar inhibitory activity against several carbonic anhydrase isoenzymes, suggesting their utility in designing inhibitors for treatments involving altered carbonic anhydrase activity (Supuran et al., 2013).
Prodrug Applications
The synthesis and evaluation of various N-acyl derivatives of model sulfonamides, aiming to develop potential prodrug forms for sulfonamide groups in therapeutics, have been studied. These derivatives, designed to enhance water solubility and bioavailability of drugs, offer insights into the modification of sulfonamides for improved therapeutic efficacy (Larsen et al., 1988).
Neuroleptic Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their dopamine receptor blockade activity. These studies highlight the potential of such compounds in the development of neuroleptic drugs, offering alternatives to existing treatments for disorders involving dopamine dysregulation (Ogata et al., 1984).
Propiedades
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-20-9-3-4-16(20)14-19-18(22)15-5-7-17(8-6-15)26(23,24)21-10-12-25-13-11-21/h5-8,16H,2-4,9-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZMLFCNDXNWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4611128.png)

![4-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]butanamide](/img/structure/B4611136.png)
![1-(4-bromophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4611139.png)

![4-[(2-phenyl-1,3-thiazol-4-yl)acetyl]morpholine](/img/structure/B4611153.png)

![N-(3-bromophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4611172.png)
![N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4611180.png)
![4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B4611186.png)
![3-{[(2,6-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4611193.png)
![6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline](/img/structure/B4611199.png)

![1-[(2,6-dichlorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4611226.png)
